4-[(4-Methoxybenzoyl)amino]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxybenzoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methoxybenzoyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxybenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-[(4-carboxybenzoyl)amino]benzoic acid .
Scientific Research Applications
4-[(4-Methoxybenzoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid:
4-(Methylamino)benzoic acid: This compound has a methylamino group instead of the methoxy group.
Uniqueness
4-[(4-Methoxybenzoyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-[(4-methoxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-13-8-4-10(5-9-13)14(17)16-12-6-2-11(3-7-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKIIAKIAMJABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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